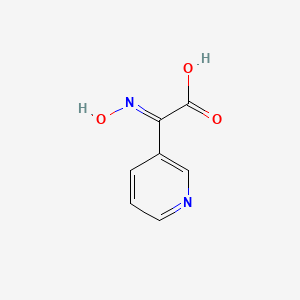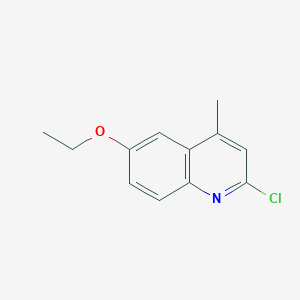
2-Chloro-6-ethoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-ethoxy-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine, ethoxy, and methyl groups on the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroquinoline and ethyl iodide.
Ethoxylation: The ethoxylation of 2-chloroquinoline is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Methylation: The methylation of the ethoxylated product is achieved using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 2-Chloro-6-ethoxy-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
科学研究应用
2-Chloro-6-ethoxy-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 2-Chloro-6-ethoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to the inhibition of cell growth and replication. In microbial cells, it disrupts membrane integrity and enzyme function, resulting in cell death.
相似化合物的比较
2-Chloro-6-ethoxy-4-methylquinoline can be compared with other similar compounds in the quinoline family:
4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group. It exhibits different reactivity and biological activity.
2-Chloro-6-ethoxy-3-methylquinoline: Similar structure but with the methyl group at a different position. This positional isomer has distinct chemical properties and applications.
4-Chloro-7-methoxy-2-methylquinoline: Another structural analog with variations in the position of substituents, leading to unique chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
2-chloro-6-ethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 |
InChI 键 |
NQOIHLYJWCVAGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


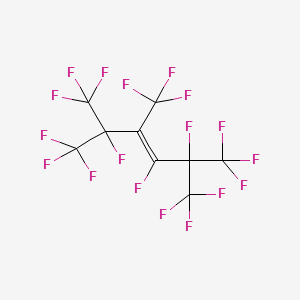
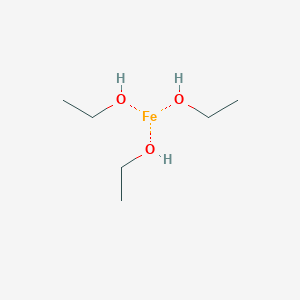

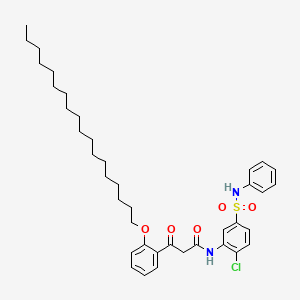
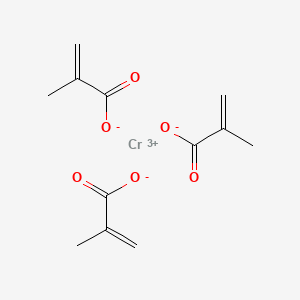
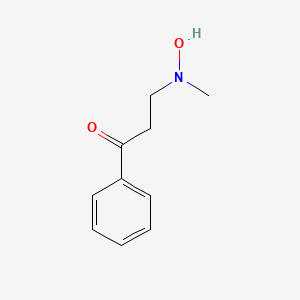
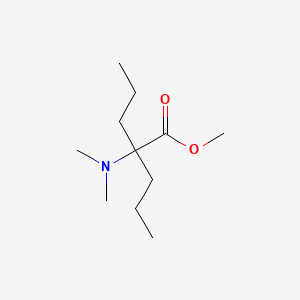
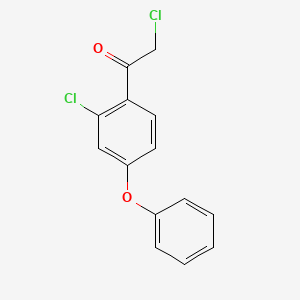
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

